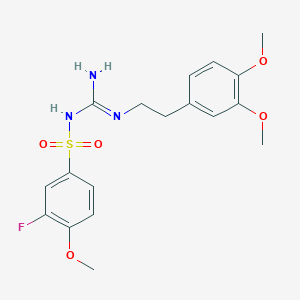![molecular formula C22H29N5O2 B2507458 3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844828-65-5](/img/no-structure.png)
3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a compound that belongs to the family of purines. It is commonly known as "PDD" and has been of significant interest to researchers due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of PDD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis and cell proliferation. PDD has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. It has also been found to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine.
Biochemical and Physiological Effects:
PDD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PDD has also been found to inhibit the migration and invasion of cancer cells. In addition, PDD has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PDD in lab experiments is its relatively simple synthesis method. PDD can be synthesized in a few steps with a moderate yield. Another advantage is its broad range of potential applications in the field of medicinal chemistry. However, one limitation of using PDD in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on PDD. One direction is to further investigate its potential applications in the treatment of cancer and viral infections. Another direction is to study the mechanism of action of PDD in more detail to better understand its effects on DNA synthesis and cell proliferation. Additionally, future research could focus on developing more efficient synthesis methods for PDD and improving its solubility in water to make it more practical for use in lab experiments.
Métodos De Síntesis
The synthesis of PDD involves a multi-step process that starts with the reaction of 2,6-dichloropurine with hexylamine to form the corresponding hexylamino derivative. The hexylamino derivative is then reacted with 1,7-dimethylxanthine in the presence of a palladium catalyst to yield the desired PDD compound. The yield of the final product is around 40%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
PDD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. PDD has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In addition, PDD has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propiedades
Número CAS |
844828-65-5 |
|---|---|
Fórmula molecular |
C22H29N5O2 |
Peso molecular |
395.507 |
Nombre IUPAC |
3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H29N5O2/c1-4-5-6-10-13-25-20(28)18-19(24(3)22(25)29)23-21-26(14-16(2)15-27(18)21)17-11-8-7-9-12-17/h7-9,11-12,16H,4-6,10,13-15H2,1-3H3 |
Clave InChI |
VZDIVMAYFKDKIT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)
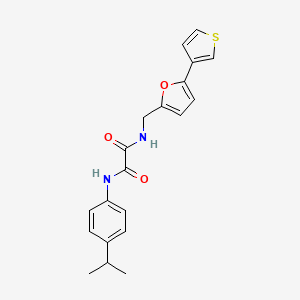


![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
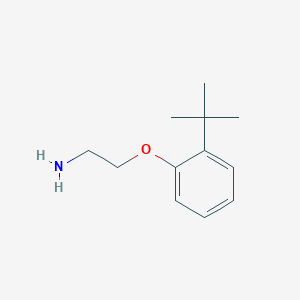
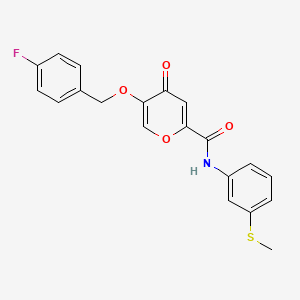
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)
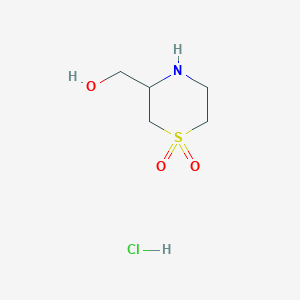
![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
